Berninamycin A is a cyclic peptide. Unii-M2B3X4HA2W is a natural product found in Streptomyces bernensis and Streptomyces with data available.
Synthesis Analysis
Dehydrohexapeptide Segment: The main dehydrohexapeptide skeleton of Berninamycin A, incorporating a 3-hydroxy-L-valine residue and containing three vinyl groups and a 1-propenyl group, has been successfully synthesized [, ].
Oxazole α-Dehydroamino Acids: Practical synthetic routes have been developed for oxazole α-dehydroamino acids and their corresponding dehydrodi- and tripeptides, which are crucial components of the Berninamycin A macrocycle [].
Molecular Structure Analysis
2-Oxazolyl-3-Thiazolyl-Pyridine Core: This unique core structure distinguishes Berninamycin A from other thiopeptides that typically possess a trithiazolylpyridine core within smaller 26- or 29-atom macrocycles [].
Dehydroamino Acid Residues: The presence of multiple dehydroalanine residues contributes to the structural rigidity and biological activity of the molecule [, ].
3-Hydroxy-L-Valine: Berninamycin A incorporates a 3-hydroxy-L-valine residue within its macrocyclic structure [].
Stereochemistry
The absolute stereochemistry of Berninamycin A has been elucidated. Specifically, the threonine and hydroxyl valine residues within the molecule were determined to be in the L-form using chemical analysis based on a modified Marfey’s Method and ROESY spectral data [].
Chemical Reactions Analysis
Berninamycin A acts as an inhibitor of bacterial protein synthesis, similar to thiostrepton, despite their structural differences [].
Ribosomal Binding
Both Berninamycin A and thiostrepton exert their effects by binding to the bacterial ribosome. Their binding site is located on the 50S ribosomal subunit, specifically at the complex formed between the 23S ribosomal RNA and ribosomal protein L11 [, ].
Inhibition of A-Site Function
This binding interaction interferes with the proper functioning of the ribosomal A-site, the site responsible for accommodating incoming aminoacyl-tRNAs during protein synthesis. This disruption ultimately leads to the inhibition of peptide chain elongation [, ].
Mechanism of Action
Interestingly, the producing organisms, Streptomyces bernensis and Streptomyces azureus (producer of thiostrepton), possess a self-resistance mechanism. These bacteria produce ribosomal RNA methylases that specifically methylate the 23S ribosomal RNA at a particular pentose sugar []. This methylation modification prevents the binding of Berninamycin A and thiostrepton, thereby conferring resistance to these antibiotics.
Applications
Berninamycin A's potent antibacterial activity against Gram-positive bacteria has sparked interest in its potential applications [, , ]. Its unique structure and mechanism of action also make it a valuable tool for studying bacterial ribosome function and antibiotic resistance mechanisms.
Antibacterial Agent
Berninamycin A's primary application lies in its potential as an antibacterial agent, particularly against Gram-positive pathogens. Its efficacy against these bacteria has been demonstrated in various studies [, ].
Tool for Ribosome Research
The specific binding of Berninamycin A to the bacterial ribosome makes it a valuable tool in research focused on understanding ribosome structure, function, and the mechanisms of protein synthesis [, ].
Probing Antibiotic Resistance
The study of Berninamycin A and its resistance mechanisms, particularly the role of ribosomal RNA methylases, provides insights into the development and spread of antibiotic resistance in bacteria [].
Related Compounds
Berninamycin B
Compound Description: Berninamycin B is a cyclic thiopeptide antibiotic produced by Streptomyces bernensis. Its structure closely resembles Berninamycin A, with the key difference being the presence of a valine unit instead of the β-hydroxyvaline unit found in the cyclic peptide loop of Berninamycin A .
Relevance: Berninamycin B is a naturally occurring structural analog of Berninamycin A, differing only in the presence of a valine instead of β-hydroxyvaline. This difference highlights the structural diversity possible within the berninamycin family. It also suggests a shared biosynthetic pathway with potential variations at specific amino acid positions .
Berninamycin C
Compound Description: Berninamycin C is another minor metabolite isolated from Streptomyces bernensis. While its complete structure has not been fully elucidated, FAB-MS analysis suggests that it possesses only one dehydroalanine unit attached to the carboxyl carbon of the pyridine ring, unlike Berninamycin A, which has two .
Relevance: Berninamycin C, with its proposed structure, suggests variations in the dehydroalanine side chain length within the berninamycin family. This variation, compared to Berninamycin A, could influence its biological activity and interactions with its target .
Berninamycin D
Compound Description: Berninamycin D, also isolated from Streptomyces bernensis, exhibits structural similarities to Berninamycin A but has two fewer dehydroalanine units attached to the carboxyl carbon of the pyridine ring .
Relevance: Like Berninamycin C, Berninamycin D demonstrates further variation in the dehydroalanine side chain length compared to Berninamycin A. This difference emphasizes the modularity of berninamycin biosynthesis and provides insight into structure-activity relationships within this class of antibiotics .
Linear Berninamycins (Berninamycin J and K)
Compound Description: Berninamycin J and K are linearized versions of berninamycins, identified through heterologous expression of the berninamycin biosynthetic gene cluster in Streptomyces albus J1074 . Unlike the cyclic structure of Berninamycin A, these compounds lack the macrocycle formation.
Relevance: The discovery of linear berninamycins like Berninamycin J and K highlights the importance of the host organism in the biosynthesis and final structure of berninamycin analogs. The lack of macrocyclization in these linear forms also suggests a possible stepwise biosynthetic pathway for Berninamycin A, where cyclization is a later step, and provides interesting insights into the structure-activity relationship of berninamycins .
Neoberninamycin
Compound Description: Neoberninamycin is a novel antibiotic produced by a strain of Micrococcus luteus. It exhibits potent activity against Gram-positive bacteria and anaerobes, similar to Berninamycin A. Its structure, while not fully disclosed in the provided abstracts, is noted to be related to the sulfur-containing peptide structure of Berninamycin A .
Relevance: The discovery of Neoberninamycin, produced by a different organism than Berninamycin A, suggests a broader distribution of this class of sulfur-containing peptide antibiotics. The similar activity and structural relation to Berninamycin A make it a relevant compound for further investigation and comparison .
Geninthiocin B
Compound Description: Geninthiocin B is a 35-membered macrocyclic thiopeptide produced by Streptomyces sp. YIM 130001. It displays antibacterial activity against Bacillus subtilis. Structurally, it shares significant similarity with Berninamycin A, geninthiocin, and Val-geninthiocin .
Relevance: Geninthiocin B highlights the diversity and close structural relationships within the 35-membered macrocyclic thiopeptide family, of which Berninamycin A is a member. The shared structural features and bioactivity suggest common mechanisms of action and potential for cross-resistance between these compounds .
Thiostrepton
Compound Description: Thiostrepton is a thiopeptide antibiotic produced by Streptomyces azureus. While structurally dissimilar to Berninamycin A, thiostrepton shares a similar mode of action, targeting the bacterial ribosome and binding to the complex of 23S RNA with protein L11 .
Relevance: Although structurally different, thiostrepton's shared mode of action with Berninamycin A provides valuable insights into the mechanism of action of this class of antibiotics. Additionally, both producing organisms exhibit similar resistance mechanisms involving ribosomal RNA methylation, further highlighting the close functional relationship between these compounds despite their structural differences .
A10255 (Factors G and B)
Compound Description: A10255 is a thiopeptide antibiotic complex produced by Streptomyces gardneri. The major factors, A10255G and A10255B, are structurally similar, differing only in the extent of methylation at a specific site. A10255 is noted to be structurally similar to the family of antibiotics that includes berninamycin, nosiheptide, thiostrepton, sulfomycin I, and thioxamycin .
Relevance: The structural similarity of A10255 to berninamycin, along with other thiopeptide antibiotics, emphasizes the shared structural motifs and potential common biosynthetic pathways within this class of compounds. Understanding the structure-activity relationships and biosynthetic pathways of related thiopeptides like A10255 can offer insights into berninamycin research .
Thioxamycin and Thioactin
Compound Description: Thioxamycin and Thioactin are thiopeptide antibiotics produced by Streptomyces sp. DP94. They are recognized by the TipAL protein in Streptomyces lividans, which is also induced by other thiopeptides, including berninamycin .
Relevance: The shared ability of thioxamycin and thioactin to induce the TipAL protein alongside berninamycin suggests a common mechanism of action and recognition within this group of thiopeptides. This observation further supports the significance of specific structural motifs, such as dehydroalanine side chains, in the biological activity of these compounds, including Berninamycin A .
Sulfomycin I
Compound Description: Sulfomycin I is a thiopeptide antibiotic with a determined structure. Research on its biosynthesis has shown that cysteine and serine are incorporated into unique sites within the molecule . It has structural similarities to berninamycin A .
Nosiheptide
Compound Description: Nosiheptide is a thiopeptide antibiotic with a known biosynthetic pathway. Studies have revealed that cysteine and serine can cross-label sites in nosiheptide, unlike in sulfomycin I . It's structurally related to berninamycin A and other thiopeptides .
Relevance: Comparing the distinct patterns of cysteine and serine incorporation between nosiheptide and sulfomycin I, both structurally related to Berninamycin A, underscores the diversity in thiopeptide biosynthesis. These findings suggest variations in enzyme specificity and precursor incorporation mechanisms within this family of antibiotics, highlighting the need for detailed investigations into individual biosynthetic pathways .
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